2-(Diethoxymethyl)thiophene 2-(Diethoxymethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 13959-97-2
VCID: VC21283235
InChI: InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
SMILES: CCOC(C1=CC=CS1)OCC
Molecular Formula: C9H14O2S
Molecular Weight: 186.27 g/mol

2-(Diethoxymethyl)thiophene

CAS No.: 13959-97-2

Cat. No.: VC21283235

Molecular Formula: C9H14O2S

Molecular Weight: 186.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethoxymethyl)thiophene - 13959-97-2

Specification

CAS No. 13959-97-2
Molecular Formula C9H14O2S
Molecular Weight 186.27 g/mol
IUPAC Name 2-(diethoxymethyl)thiophene
Standard InChI InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
Standard InChI Key XAGPTGMAMGKKTF-UHFFFAOYSA-N
SMILES CCOC(C1=CC=CS1)OCC
Canonical SMILES CCOC(C1=CC=CS1)OCC

Introduction

Chemical Structure and Fundamental Properties

2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl substituent at the 2-position. The thiophene core is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to its distinctive reactivity patterns and electronic properties .

Basic Identification

ParameterValue
Chemical Name2-(Diethoxymethyl)thiophene
CAS Registry Number13959-97-2
Molecular FormulaC₉H₁₄O₂S
Molecular Weight186.27 g/mol
IUPAC Name2-(Diethoxymethyl)thiophene
Common SynonymsThiophene-2-carboxaldehyde diethylacetal, Thiophene, 2-(diethoxymethyl)-
InChIInChI=1/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
SMILESCCOC(c1cc(sc1))OCC

The compound features a thiophene ring with a diethoxymethyl group attached at the 2-position, which significantly influences its physical and chemical behavior .

Physical and Chemical Characteristics

2-(Diethoxymethyl)thiophene demonstrates specific physical and chemical properties that determine its behavior in various applications and reactions.

Physical Properties

PropertyValueNotes
Physical StateLiquidAt standard conditions
Density1.066±0.06 g/cm³Predicted value
Boiling Point96-98°CAt 14 Torr pressure
Flash Point86.51°CSafety consideration
Vapor Pressure0.176 mmHgAt 25°C
Refractive Index1.502Optical property
Storage Condition2-8°CRecommended for stability

These physical characteristics highlight the compound's moderate volatility and specific handling requirements .

Chemical Reactivity

The thiophene ring in 2-(diethoxymethyl)thiophene is electron-rich due to the presence of the sulfur atom, making it susceptible to electrophilic substitution reactions. The diethoxymethyl group enhances the compound's solubility in organic solvents and influences its reactivity patterns .

Key reactivity features include:

  • Susceptibility to electrophilic aromatic substitution

  • Potential for acetal hydrolysis under acidic conditions

  • Capacity for further functionalization at available positions on the thiophene ring

  • Ability to participate in various organic transformations due to the reactive thiophene core

Synthesis Methods

While the search results don't provide a specific synthesis protocol for 2-(diethoxymethyl)thiophene, several approaches for synthesizing functionalized thiophenes can be adapted.

Related Synthesis Procedures

The synthesis of 2-thiophenecarboxaldehyde (a potential precursor) has been described in the literature using various methods:

One notable method involves using thiophene, solid phosgene (triphosgene), and N,N-dimethylformamide through a single-step reaction as outlined in the following procedure :

  • Reactants are combined in specific molar ratios: thiophene:triphosgene:DMF = 1:(0.3-0.7):(1.5-3.0)

  • The reaction mixture is gradually warmed to specific temperatures and maintained for defined periods

  • After completion, the reaction is processed through hydrolysis, neutralization, extraction, and purification steps

This method reports yields of 72-88% for 2-thiophenecarboxaldehyde, which could then be converted to 2-(diethoxymethyl)thiophene through acetalization .

Applications and Significance

2-(Diethoxymethyl)thiophene serves several important functions in organic chemistry and related fields.

Synthetic Applications

The compound functions primarily as:

  • A synthetic intermediate in organic chemistry

    • Precursor for more complex thiophene derivatives

    • Building block for heterocyclic compound synthesis

  • A catalyst in specific chemical transformations

    • Particularly in catalytic oxidation reactions

    • Functions as a specialized reagent in certain synthetic pathways

Supplier/BrandProduct ReferencePurityPrice Range (€)Delivery Timeframe
Supplier 1IN-DA001BCG97%52.00-590.00~21 Apr 2025
Supplier 254-OR92652395%152.00-253.00~28 Apr 2025
Other SuppliersVarious95-98%VariableVariable

Several discontinued products are also noted in the supplier listings .

Packaging and Quantities

The compound is typically available in various quantities:

  • 100mg: ~52.00€

  • 1g: ~68.00€

  • 5g: ~153.00€

  • 10g: ~187.00€

  • 25g: ~362.00€

  • 50g: ~590.00€

Related Compounds

Several structurally related thiophene derivatives share similar characteristics and applications.

Structural Analogs

  • 2-Bromo-5-(diethoxymethyl)-3-methylthiophene (CAS: 1000018-59-6)

    • Contains additional bromine and methyl substituents

    • Demonstrates enhanced reactivity for coupling reactions due to the bromine functionality

    • Used in specific synthetic pathways requiring halogenated thiophenes

  • 2-(Methylthio)thiophene (CAS: 5780-36-9)

    • Features a methylthio group instead of diethoxymethyl

    • Molecular weight: 130.231 g/mol

    • Boiling point: 191.5±13.0°C at 760 mmHg

    • Has distinct applications based on its unique substitution pattern

Functional Relevance

These related compounds demonstrate how subtle structural modifications to the thiophene core can produce derivatives with specialized properties and applications. The variation in substituents affects key properties including:

  • Solubility profiles

  • Reactivity patterns

  • Physical characteristics

  • Synthetic utility

  • Potential biological activity

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